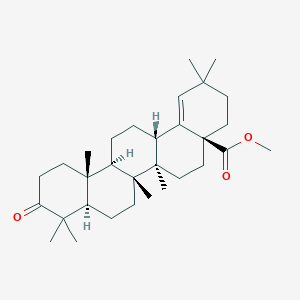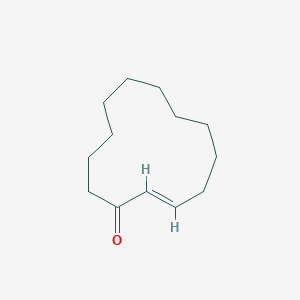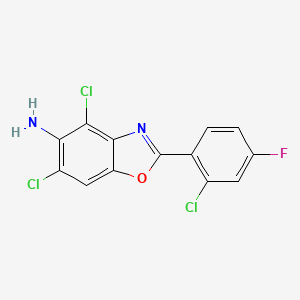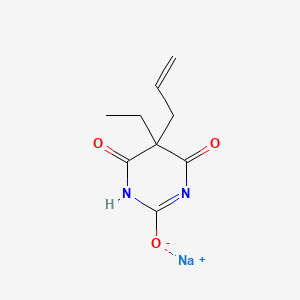
Glutamic acid,2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamic acid, 2-hydroxy-, also known as 2-hydroxyglutaric acid, is a derivative of glutamic acid. It is structurally similar to α-ketoglutarate, an intermediate in the tricarboxylic acid (TCA) cycle. This compound has gained significant attention due to its role in various biological processes and its implications in certain metabolic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxyglutaric acid can be achieved through the reduction of α-ketoglutarate. This reduction can be catalyzed by enzymes such as malate dehydrogenase or lactate dehydrogenase, which convert α-ketoglutarate to 2-hydroxyglutaric acid .
Industrial Production Methods: Industrial production of 2-hydroxyglutaric acid often involves microbial fermentation processes. Specific strains of bacteria, such as Bacillus species, are engineered to produce high yields of this compound through optimized fermentation conditions .
Types of Reactions:
Oxidation: 2-hydroxyglutaric acid can undergo oxidation to form α-ketoglutarate.
Reduction: It can be reduced to form other hydroxy acids.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically require catalysts such as acids or bases to facilitate the substitution process.
Major Products:
Oxidation: α-ketoglutarate
Reduction: Various hydroxy acids
Substitution: Derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
2-hydroxyglutaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in cellular metabolism and is studied for its involvement in metabolic disorders.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Wirkmechanismus
2-hydroxyglutaric acid exerts its effects by interacting with various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as isocitrate dehydrogenase, leading to the accumulation of oncometabolites.
Signal Transduction: It affects signaling pathways involved in cell growth and differentiation.
Metabolic Pathways: It interferes with the TCA cycle, impacting cellular energy production and metabolism.
Vergleich Mit ähnlichen Verbindungen
Glutamic Acid: A non-essential amino acid involved in protein synthesis and neurotransmission.
α-Ketoglutarate: An intermediate in the TCA cycle, involved in energy production.
Glutamine: An amino acid that serves as a nitrogen donor in various biosynthetic processes.
Uniqueness: 2-hydroxyglutaric acid is unique due to its dual role as both a metabolic intermediate and an oncometabolite. Its ability to inhibit specific enzymes and alter metabolic pathways distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C5H9NO5 |
|---|---|
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
(2R)-2-amino-2-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-5(11,4(9)10)2-1-3(7)8/h11H,1-2,6H2,(H,7,8)(H,9,10)/t5-/m1/s1 |
InChI-Schlüssel |
GXSDWXSYZHGBBO-RXMQYKEDSA-N |
Isomerische SMILES |
C(C[C@@](C(=O)O)(N)O)C(=O)O |
Kanonische SMILES |
C(CC(C(=O)O)(N)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)

![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)

![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)

![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)


![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)


![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
